Ethyl diatrizoate

描述

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

属性

IUPAC Name |

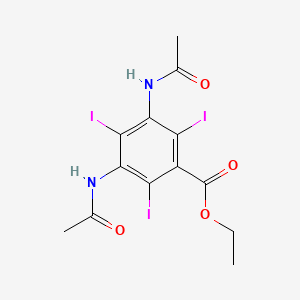

ethyl 3,5-diacetamido-2,4,6-triiodobenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13I3N2O4/c1-4-22-13(21)7-8(14)11(17-5(2)19)10(16)12(9(7)15)18-6(3)20/h4H2,1-3H3,(H,17,19)(H,18,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OBISGMNJKBVZBT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(C(=C(C(=C1I)NC(=O)C)I)NC(=O)C)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13I3N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70176069 | |

| Record name | Ethyl diatrizoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70176069 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

641.97 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2168-75-4 | |

| Record name | Ethyl diatrizoate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002168754 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ethyl diatrizoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70176069 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | DIATRIZOATE ETHYL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/85KD8I5N2U | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Historical Context of Iodinated Contrast Agents in Scientific Discovery

The use of contrast agents in scientific and medical imaging is nearly as old as the discovery of X-rays themselves. researchgate.net Following Wilhelm Röntgen's discovery in 1895, researchers quickly sought ways to visualize soft tissues and internal structures that were otherwise transparent to X-ray beams. researchgate.net Early experiments involved simple, dense salts like bismuth subnitrate and barium sulfate (B86663) to opacify the gastrointestinal tract. mpijournal.org

A pivotal moment in the history of contrast media was the introduction of iodinated compounds. nih.gov In 1921, the use of Lipiodol®, an iodinated poppyseed oil, demonstrated the potential for visualizing various closed structures and vessels within the body. jcpres.comjcpres.com This marked a significant shift towards using iodine-based agents. nih.gov The subsequent decades saw researchers focus on developing water-soluble iodinated agents to overcome the limitations of oil-based media. jcpres.com Early water-soluble products included sodium iodide, which was combined with other substances like urea. jcpres.com

The major breakthrough that paved the way for compounds like ethyl diatrizoate occurred in 1953 with the marketing of diatrizoate. jcpres.comjcpres.com This water-soluble, tri-iodinated compound represented a radical change and a significant improvement in the field. jcpres.comjcpres.com Diatrizoate and its derivatives became the standard for intravascular contrast agents for many years, underscoring the importance of this class of molecules in scientific discovery. mpijournal.org

Evolution of Research into Iodinated Organic Compounds

The journey from simple inorganic iodides to complex organic molecules like ethyl diatrizoate reflects a sophisticated evolution in synthetic organic chemistry. mdpi.com The initial use of simple salts like sodium iodide was hampered by toxicity concerns. jcpres.com The focus of research therefore shifted to incorporating iodine into stable organic molecules, which could offer improved properties. researchgate.netwikipedia.org

In 1929, the first water-soluble iodinated organic contrast agent, Uroselectan A®, was introduced. jcpres.com The true advancement, however, came with the development of compounds derived from triiodobenzoic acid in the 1950s. jcpres.com Researchers discovered that adding specific side chains to a tri-iodinated benzene (B151609) ring could significantly reduce the compound's toxicity. mpijournal.org In 1953, the synthesis of diatrizoate was achieved by adding two acetyl-amino side chains to the tri-iodinated acid radical at the C3 and C5 positions. mpijournal.org This fully substituted tri-iodinated acid became the foundational structure for a new generation of contrast agents, including diatrizoate, iothalamate, and ioxitalamate. jcpres.com

The introduction of iodine into organic molecules remains a significant area of interest in synthetic chemistry, providing versatile building blocks for various biologically active compounds. mdpi.com Research has explored numerous methods for the iodination of organic compounds, including electrophilic aromatic substitution and halogen exchange reactions, highlighting the compound's importance beyond imaging. wikipedia.orgnih.gov This continuous research into organoiodine chemistry has been fundamental to developing new molecules with specific properties for diverse scientific applications. wikipedia.org

Fundamental Radiopacity Principles in Research Media

Established Synthetic Pathways for this compound

The synthesis of diatrizoic acid, the precursor to this compound, typically begins with simpler benzoic acid derivatives. A common route involves the following sequence:

Preparation of 3,5-diaminobenzoic acid: This intermediate is often synthesized by the reduction of 3,5-dinitrobenzoic acid. Catalytic hydrogenation using Raney nickel or palladium on carbon is a standard method for this reduction wikipedia.org.

Iodination: The 3,5-diaminobenzoic acid is then subjected to iodination. Reagents such as potassium iodochloride or iodine monochloride (ICl) are employed to introduce iodine atoms at the 2, 4, and 6 positions of the benzoic acid ring, yielding 3,5-diamino-2,4,6-triiodobenzoic acid wikipedia.org. Careful control of reaction conditions, such as temperature, is crucial for achieving selective iodination .

Acetylation: The amino groups of the triiodinated intermediate are then acetylated. This is typically achieved using acetic anhydride, often in the presence of an acid catalyst like sulfuric acid, to form diatrizoic acid (3,5-bis(acetylamino)-2,4,6-triiodobenzoic acid) wikipedia.orggoogle.com.

Esterification: The final step to produce this compound involves the esterification of the carboxyl group of diatrizoic acid with ethanol. This can be accomplished using conventional esterification techniques, often catalyzed by a strong acid such as concentrated sulfuric acid docbrown.infolibretexts.org. The reaction is reversible, and conditions are managed to favor ester formation.

Advanced Synthetic Approaches for Analogues and Derivatives for Research

Research into iodinated contrast agents extends to the synthesis of various analogues and derivatives of diatrizoate to explore altered properties, such as solubility, viscosity, or biological tolerance.

Esterification with Different Alcohols: Diatrizoic acid can be esterified with a range of alcohols beyond ethanol. For instance, esterification with long-chain alcohols, such as 1-bromooctadecane, yields octadecyl diatrizoate google.com. Such modifications can alter the lipophilicity and pharmacokinetic profiles of the compounds.

Modified Side Chains: Derivatives with altered side chains on the amino groups or modifications to the carboxyl group have been synthesized. An example includes the preparation of pivaloyloxymthis compound google.com. Another approach involves synthesizing diatrizoic acid derivatives with improved biological tolerance, which may involve reactions with reagents like thionyl chloride, DMAC, and propylene (B89431) glycol monomethyl ether, followed by purification google.com.

Macromolecular and Polymeric Conjugates: Advanced research also explores conjugating iodinated compounds, including diatrizoate structures, onto polymer backbones or creating iodine-containing monomers for polymerization. These macromolecular contrast media aim to improve properties like circulation time and delivery efficiency nih.govgoogle.comresearchgate.net.

Optimization of Reaction Parameters in Laboratory Synthesis

Optimizing reaction parameters is critical for achieving high yields, purity, and efficiency in the laboratory synthesis of this compound and its derivatives.

Esterification Conditions: For the esterification of diatrizoic acid, reaction times can range from several hours to days, depending on the specific alcohol, catalyst, and temperature used google.com. For example, esterification with long-chain alcohols might require prolonged heating at temperatures around 56°C for up to 10 days google.com.

Catalyst and Solvent Selection: The choice of acid catalyst (e.g., sulfuric acid) and solvent (e.g., ethanol, methanol, or mixtures) significantly impacts reaction rates and equilibrium docbrown.infolibretexts.org. Optimization studies often employ factorial design to systematically evaluate the influence of parameters such as acid concentration, reaction temperature, and reaction time rsc.orgscielo.br.

Precursor Synthesis Optimization: Optimization also applies to the preceding steps. For instance, controlling temperature during iodination reactions is vital for selectivity , and optimizing acetylation conditions ensures complete conversion without degradation google.com.

Table 1: Representative Esterification Reaction Conditions for Diatrizoate Derivatives

| Ester Derivative | Alcohol/Alkyl Halide | Reagent/Catalyst | Solvent(s) | Temperature (°C) | Time | Yield (%) | Reference |

| Octadecyl diatrizoate | 1-bromooctadecane | KOH, KI | Acetone, MeOH/CHCl₃ | 56 | 10 days | N/A | google.com |

| Pivaloyloxymethyl ester | Chloromethyl pivalate | NaOH, Benzyltributylammonium chloride | Chloroform | Room temp. | 2 weeks | N/A | google.com |

| General Esterification | Alcohol | Concentrated H₂SO₄ (catalyst) | Various | Gentle warming | 5-10 min | Variable | docbrown.infolibretexts.org |

Note: Yields are not always specified in the cited literature for all examples.

Purification and Isolation Techniques in Research Scale Synthesis

Following synthesis, rigorous purification and isolation are necessary to obtain this compound and its derivatives in high purity, especially for research applications.

Crystallization: Recrystallization is a primary method for purifying solid compounds. Solvents commonly used for diatrizoate and related compounds include ethanol/water mixtures , ethyl acetate/n-hexane chemrxiv.org, methanol/chloroform google.com, and DMSO researchgate.netresearchgate.net. The process often involves dissolving the crude product in a hot solvent, followed by cooling to induce crystallization.

Filtration and Washing: After crystallization or precipitation, the solid product is separated by filtration. The collected solid is typically washed with appropriate solvents to remove residual impurities and reaction byproducts google.comgoogle.comchemrxiv.orggoogle.com.

Extraction: Liquid-liquid extraction can be employed to separate the desired product from aqueous or organic phases, often using solvents like methanol-chloroform google.com.

Chromatography: For higher purity requirements or complex mixtures, chromatographic techniques such as High-Performance Liquid Chromatography (HPLC) with C18 columns can be utilized .

Nanocrystal Preparation: In specific research contexts, this compound may be prepared as nanocrystals. Techniques like wet milling in the presence of surfactants (e.g., poloxamine 908) are used, followed by characterization of particle size distribution and zeta potential nih.govmdpi.comnih.gov.

Nuclear Magnetic Resonance (NMR) Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the structure of organic molecules by analyzing the magnetic properties of atomic nuclei.

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy provides information about the number, type, and connectivity of hydrogen atoms within a molecule. While direct ¹H NMR data specifically for this compound is limited in the provided literature, studies on related diatrizoate derivatives offer insights. For instance, in the analysis of a cholesterol ester of diatrizoic acid, the methyl protons of the acetamido groups (-CH₃CONH-) within the diatrizoate moiety were observed as a singlet at approximately δ 2.02 ppm arkat-usa.org. The amide (-NH-) protons are also expected to be present, typically appearing as a broad singlet at higher chemical shifts, though specific values were not detailed in the snippet arkat-usa.org. The ethyl ester portion (-COOCH₂CH₃) of this compound would contribute characteristic signals: a quartet for the methylene (B1212753) (-CH₂-) protons adjacent to the ester oxygen and a triplet for the methyl (-CH₃) protons of the ethyl group, expected in the δ 3.5-4.5 ppm and δ 1.0-1.5 ppm regions, respectively.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy complements ¹H NMR by providing information about the carbon skeleton of a molecule. In a study of a related diatrizoate ester, the methyl carbons of the acetamido groups (-CH₃CONH-) were identified at δ 21.1 ppm arkat-usa.org. Based on the structure of this compound (the ethyl ester of 3,5-diacetamido-2,4,6-triiodobenzoic acid), other expected ¹³C NMR signals would include those for the carbonyl carbons of the acetamido groups (typically around δ 170 ppm), the carbonyl carbon of the ethyl ester group (around δ 165-170 ppm), the carbons of the ester ethyl group (methylene and methyl), and the various aromatic carbons, which are significantly influenced by the iodine substituents and acetamido groups.

Table 1: ¹H and ¹³C NMR Spectroscopic Data (Representative for Diatrizoate Moiety)

| Nucleus | Assignment (Functional Group) | Chemical Shift (δ, ppm) | Multiplicity | Source Reference |

| ¹H | CH₃ (acetamido) | 2.02 | s | arkat-usa.org |

| ¹³C | CH₃ (acetamido) | 21.1 | - | arkat-usa.org |

| ¹H | NH (acetamido) | > 10 (expected) | br s | General knowledge |

| ¹³C | C=O (acetamido) | ~170 (expected) | - | General knowledge |

| ¹³C | C=O (ester) | ~165-170 (expected) | - | General knowledge |

| ¹H | CH₂ (ethyl ester) | ~3.5-4.5 (expected) | q | General knowledge |

| ¹H | CH₃ (ethyl ester) | ~1.0-1.5 (expected) | t | General knowledge |

Note: Data for the ethyl ester portion and some diatrizoate core signals are based on general chemical knowledge due to limited specific data in the provided snippets.

Mass Spectrometric Approaches for Compound Identification

Mass spectrometry (MS) is crucial for determining the molecular weight and elemental composition of a compound, as well as providing structural information through fragmentation patterns. A MassBank record for "Diatrizoate" (likely referring to diatrizoic acid or a salt) utilized Liquid Chromatography-Electrospray Ionization-Quadrupole Time-of-Flight (LC-ESI-QTOF) MS, providing MS² data for identification massbank.eu. The molecular formula for diatrizoic acid is C₁₁H₉I₃N₂O₄, with an exact mass of 613.7697 massbank.euepa.gov. Studies on related diatrizoate esters have also reported mass spectrometry data, including electrospray ionization (ESI) and fast atom bombardment (FAB) mass spectra, which showed molecular ion peaks and fragmentation patterns indicative of the ester linkage and the diatrizoate core arkat-usa.org.

Table 2: Mass Spectrometric Data for Diatrizoate

| Compound/Ion | Technique | m/z Value | Description/Reference |

| Diatrizoate | LC-ESI-QTOF (MS²) | Not specified in snippet | Identification data available massbank.eu |

| Diatrizoate | Molecular Formula | - | C₁₁H₉I₃N₂O₄ massbank.euepa.gov |

| Diatrizoate | Exact Mass | 613.7697 | massbank.euepa.gov |

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Analysis

Infrared (IR) and Raman spectroscopy are used to identify functional groups within a molecule by detecting the absorption or scattering of IR radiation, respectively, at specific vibrational frequencies. For this compound, key functional groups include amide linkages, an ethyl ester, and an aromatic ring substituted with iodine atoms.

Characteristic IR absorption bands expected for this compound include:

N-H stretching from the acetamido groups, typically observed in the range of 3300–3500 cm⁻¹ beilstein-journals.orglibretexts.orgutdallas.edu.

C=O stretching for the amide carbonyls, generally found around 1650–1690 cm⁻¹ beilstein-journals.orglibretexts.orgutdallas.edu.

C=O stretching for the ethyl ester group, which usually appears at higher wavenumbers, around 1735–1750 cm⁻¹ libretexts.orgutdallas.edudocbrown.info.

C-O stretching of the ester linkage, typically in the region of 1150–1250 cm⁻¹ libretexts.orgdocbrown.infoopenstax.org.

Aromatic C-H stretching vibrations are expected slightly above 3000 cm⁻¹ (around 3000–3100 cm⁻¹) libretexts.orglibretexts.org.

Aromatic ring vibrations often manifest as bands in the 1400–1600 cm⁻¹ region libretexts.org.

Carbon-iodine (C-I) stretching vibrations are typically found at lower frequencies, often below 600 cm⁻¹, and may not be as readily observed in standard mid-IR spectra libretexts.org.

While specific IR spectra for this compound were not detailed in the provided snippets, these assignments are based on the known vibrational frequencies of its constituent functional groups libretexts.orgutdallas.edudocbrown.infoopenstax.orglibretexts.org.

Table 3: Expected IR Absorption Bands for this compound

| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) | Reference |

| Acetamido (-NH-) | N-H stretch | 3300–3500 | beilstein-journals.orglibretexts.orgutdallas.edu |

| Acetamido (C=O) | C=O stretch | 1650–1690 | beilstein-journals.orglibretexts.orgutdallas.edu |

| Ethyl Ester (C=O) | C=O stretch | 1735–1750 | libretexts.orgutdallas.edudocbrown.info |

| Ethyl Ester (C-O) | C-O stretch | 1150–1250 | libretexts.orgdocbrown.infoopenstax.org |

| Aromatic Ring | C-H stretch | 3000–3100 | libretexts.orglibretexts.org |

| Aromatic Ring | Ring vibrations | 1400–1600 | libretexts.org |

X-ray Diffraction Studies of Related Diatrizoate Compounds

X-ray diffraction (XRD) techniques are vital for determining the precise three-dimensional arrangement of atoms in crystalline solids, providing definitive structural information.

Studies on diatrizoic acid and its salts have revealed complex crystallographic behaviors and detailed structural insights. Diatrizoic acid itself has been characterized in various solid forms, including hydrated, anhydrous, and solvated crystals, all analyzed by X-ray crystallography nih.govresearchgate.net. Single-crystal neutron structures have also been determined for diatrizoic acid dihydrate and monosodium diatrizoate tetrahydrate nih.gov. These studies highlight the importance of hydrogen bonding and intermolecular interactions in dictating crystal packing, noting that while hydrogen bonding networks are extensive, halogen bonding is not observed in the hydrated forms due to the presence of water molecules forming stable motifs nih.govresearchgate.net.

Table 4: Crystal Structure Data for Meglumine (B1676163) Diatrizoate

| Parameter | Value | Source Reference |

| Space Group | P2₁ | osti.govosti.gov |

| Unit Cell Length a | 10.74697(4) Å | osti.govosti.gov |

| Unit Cell Length b | 6.49364(2) Å | osti.govosti.gov |

| Unit Cell Length c | 18.52774(7) Å | osti.govosti.gov |

| Unit Cell Angle β | 90.2263(3)° | osti.govosti.gov |

| V (Volume) | 1292.985(5) ų | osti.govosti.gov |

| Z (Molecules/cell) | 2 | osti.govosti.gov |

Spectroscopic and Structural Characterization in Academic Studies: Intermolecular Interactions and Solid-State Conformation Research of this compound

Academic research into the chemical compound this compound has primarily focused on its application as a pharmaceutical agent, particularly in the development of nanocrystalline formulations for enhanced drug delivery. Within the scope of spectroscopic and structural characterization, studies have investigated its solid-state properties, predominantly through techniques confirming its crystalline nature and stability during processing.

Computational Chemistry and Molecular Modeling Investigations

Density Functional Theory (DFT) Applications in Diatrizoate Research

Density Functional Theory (DFT) has emerged as a powerful computational tool for investigating the electronic structure and properties of molecules like ethyl diatrizoate. These studies typically utilize quantum chemical calculations to predict and analyze various molecular characteristics.

DFT calculations are instrumental in determining the electronic structure of this compound, particularly focusing on its Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO gap, representing the energy difference between these orbitals, is a crucial parameter that influences a molecule's electronic and optical properties, including its reactivity and potential for electronic transitions uomustansiriyah.edu.iqresearchgate.netaip.orgresearchgate.net.

Studies employing DFT, often using methods like the B3LYP functional with basis sets such as 6-31G or 6-311++G(d,p), have successfully optimized the geometry of diatrizoate and analyzed its electronic configuration uomustansiriyah.edu.iqresearchgate.netresearchgate.netresearchgate.netresearchgate.net. These investigations reveal that the HOMO-LUMO gap provides insights into the molecule's stability and its behavior in electronic processes. For instance, the energy gap can be correlated with fluorescence properties, where transitions between these orbitals can occur when the molecule is exposed to radiation uomustansiriyah.edu.iqaip.org. The computational methodology allows for the mapping of these orbitals, visualizing the regions of electron density distribution that are most likely to participate in chemical reactions or energy transfer processes uomustansiriyah.edu.iqresearchgate.netaip.orgresearchgate.netresearchgate.netresearchgate.net.

Table 1: Key Electronic Properties of Diatrizoate from DFT Calculations

| Property | Value (eV) | Reference(s) |

| HOMO Energy | -5.90 | uomustansiriyah.edu.iqresearchgate.netaip.org |

| LUMO Energy | -1.78 | uomustansiriyah.edu.iqresearchgate.netaip.org |

| HOMO-LUMO Gap | 4.12 | uomustansiriyah.edu.iqresearchgate.netaip.org |

Note: Values are representative and may vary slightly depending on the specific computational setup and basis set used in different studies.

Electrostatic potential (ESP) mapping and charge distribution studies provide a visual representation of how electron density is distributed within the diatrizoate molecule, highlighting regions of positive and negative electrostatic potential uomustansiriyah.edu.iqresearchgate.netaip.orgresearchgate.netresearchgate.net. These analyses are critical for understanding intermolecular interactions, molecular polarity, and potential sites for nucleophilic or electrophilic attack.

Table 2: Representative Natural Population Analysis (NPA) Charges for Key Atoms in Diatrizoate

| Atom Type | Partial Charge (e) | Reference(s) |

| Carbon (aromatic) | +0.20 to +0.45 | researchgate.net |

| Carbon (carbonyl) | +0.50 to +0.70 | researchgate.net |

| Oxygen (carbonyl) | -0.50 to -0.70 | researchgate.net |

| Nitrogen (amide) | -0.40 to -0.60 | researchgate.net |

| Iodine | -0.10 to -0.25 | researchgate.net |

Note: These are indicative values representing the general charge distribution. Specific values can vary based on the computational method and basis set.

Molecular Dynamics Simulations for Conformational Analysis

Molecular Dynamics (MD) simulations are employed to study the dynamic behavior of molecules over time, providing insights into their conformational flexibility and stability. For diatrizoate, MD simulations can help elucidate the range of possible three-dimensional structures the molecule can adopt, which is important for understanding its interactions in various environments science.govresearchgate.net.

While direct, extensive MD-based conformational analysis specifically for this compound in isolation is less detailed in the reviewed literature compared to DFT studies, related research on sodium diatrizoate hydrates utilizes MD simulations to investigate molecular and energetic bases for structural properties researchgate.net. Furthermore, MD simulations have been used in conjunction with other computational methods to analyze molecular interactions and dynamics in related contexts, such as host-guest chemistry ucl.ac.uk. These simulations track the movement of atoms and molecules, allowing for the calculation of time-averaged properties and the identification of stable or transient conformations.

Quantitative Structure-Activity Relationship (QSAR) Studies for Related Compounds

Quantitative Structure-Activity Relationship (QSAR) studies establish correlations between the chemical structure of molecules and their biological or physicochemical activities. While specific QSAR models focused solely on this compound might be limited, QSAR approaches are widely applied to classes of compounds that include iodinated contrast media (ICMs) to understand how structural variations influence properties like environmental fate, adsorption, or toxicity polimi.itcopernicus.orgnih.govacs.orgresearchgate.netnih.govwhiterose.ac.ukresearchgate.netdntb.gov.ua.

These studies often involve analyzing a series of related ICMs, including diatrizoate, to identify key molecular descriptors (e.g., molecular weight, polarity, presence of specific functional groups, atomic distribution) that predict a particular activity or property. For instance, QSAR models have been developed to correlate molecular properties with the adsorption energy of ICMs onto materials like graphene, revealing that factors such as molecular complexity, the presence of iodine atoms, and the distribution of atomic volumes significantly influence adsorption efficiency polimi.itcopernicus.orgnih.gov. By building these models, researchers can predict the behavior of new or related compounds and gain a deeper understanding of the underlying mechanisms governing their interactions and environmental persistence polimi.itcopernicus.orgnih.govacs.orgresearchgate.net.

Table 3: Key Structural Factors Identified in QSAR Studies of Iodinated Contrast Media (ICMs)

| Structural Factor | Implied Influence on Property (e.g., Adsorption) | Reference(s) |

| Molecular Weight | Correlated with adsorption energy | copernicus.org |

| Molecular Complexity | Significant role in adsorption | nih.gov |

| Presence/Arrangement of Iodine Atoms | Significant role in adsorption | nih.gov |

| Presence of Polar Groups | Influences adsorption process | nih.gov |

| π-π Stacking Interactions | Primary mechanism for adsorption | polimi.itnih.gov |

Compound List

this compound

Amidotrizoate (synonym for Diatrizoate)

Diatrizoic acid

Diatrizoate meglumine (B1676163)

Diatrizoate sodium

Iopromide

Methiodal

Iobitridol

Acetrizoate

Analytical Chemistry Methodologies for Research Applications

Chromatographic Separation Techniques

Chromatographic methods are fundamental for separating Ethyl diatrizoate from impurities and degradation products, allowing for their individual detection and quantification.

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for assessing the purity of this compound and for identifying and quantifying its degradation products. Studies on diatrizoate sodium (DTA), a closely related compound, demonstrate the efficacy of RP-HPLC methods. A validated RP-HPLC method using an isocratic elution with a mobile phase composed of methanol-water (25:75 v/v, pH adjusted with phosphoric acid) and UV detection at 238 nm has been reported for the determination of DTA nih.gov. This method exhibited good linearity over a concentration range of 2-100 μg/mL with a mean percentage recovery of 100.04 ± 1.07% nih.gov. The selectivity of such methods is typically tested using laboratory-prepared mixtures to ensure no interference from other components nih.gov. HPLC has also been employed to separate diatrizoate sodium from known impurities, such as 2,4- and 2,6-diiodo-3,5-diacetamidobenzoic acid (DDZA) and the free amine (5-acetamido-3-amino-2,4,6-triiodobenzoic acid), using an anion exchange column nih.gov. The retention times in these studies were found to be dependent on mobile phase modifiers like pH, potassium chloride, and phosphate (B84403) concentration nih.gov. Furthermore, HPLC with multiwavelength detection has been utilized to identify iodinated X-ray contrast agents, including diatrizoate, in biological samples by comparing retention times and UV spectra with reference standards highwire.orgnih.gov.

Thin-Layer Chromatography (TLC) serves as a valuable tool for the qualitative and quantitative assessment of this compound and its related compounds, particularly in research settings for material evaluation and stability studies. A TLC-densitometric method has been developed for the determination of diatrizoate sodium (DTA) in the presence of its degradation product msa.edu.egresearchgate.netnih.gov. This method involves separating DTA from its degradate on silica (B1680970) gel plates using a mobile phase consisting of chloroform:methanol:ammonium hydroxide (B78521) (20:10:2 by volume) msa.edu.egresearchgate.netnih.gov. Quantitative densitometric evaluation of the thin-layer chromatogram of DTA is performed at 238 nm, with reported mean percentage recoveries of 99.88 ± 0.89% over a concentration range of 4–20 μ g/spot msa.edu.egresearchgate.netnih.gov. TLC conditions for diatrizoic acid have also been specified using a C18 stationary phase with an ethyl acetate:methanol:acetic acid (7:3:0.5) mobile phase, visualized under UV light, yielding an Rf value of 0.40 biotrend.com.

Spectrophotometric Quantification Methods

Spectrophotometric techniques are widely used for the quantitative determination of this compound, leveraging its UV-Vis absorption properties.

UV-Vis spectrophotometry is a fundamental method for determining the concentration of this compound. Sodium diatrizoate (DTZ) exhibits a maximum absorption peak at 236 nm scirp.orgscirp.org. This characteristic absorption allows for its quantification by monitoring changes in absorbance at this wavelength scirp.orgscirp.org. Studies have utilized UV-Vis spectrophotometry to evaluate degradation efficiency, where the decrease in absorbance at 236 nm is correlated with the extent of degradation scirp.orgscirp.org. For instance, in photochemical oxidation studies, the absorption peak at around 240 nm for diatrizoic acid was observed to reduce during treatment researchgate.net.

Derivative spectrophotometry offers enhanced sensitivity and selectivity, making it suitable for analyzing this compound in complex mixtures or in the presence of interfering substances. For diatrizoate sodium (DTA), first derivative (D1) spectrophotometric methods have been developed to determine DTA in the presence of its degradation product msa.edu.egresearchgate.netnih.govcu.edu.eg. One such method allows for the determination of DTA at 231.2 nm, which corresponds to a zero-crossing point of the degradation product, over a concentration range of 2–24 μg/mL with a mean percentage recovery of 99.95 ± 0.97% msa.edu.egresearchgate.netnih.govcu.edu.eg. Another approach involves the first derivative of ratio spectra (DD1), measuring peak amplitude at 227 nm, achieving a mean percentage recovery of 99.99 ± 1.15% msa.edu.egresearchgate.netnih.govcu.edu.eg. These derivative techniques are valuable for resolving overlapping spectral signals.

Stability-Indicating Analytical Methods for Research Formulations

Stability-indicating methods are critical for assessing the shelf-life of this compound formulations by accurately quantifying the intact drug and detecting any degradation products. Methods developed for diatrizoate sodium (DTA) are illustrative of these approaches.

A sensitive, selective, and precise RP-HPLC stability-indicating method has been developed for the determination of DTA, capable of quantifying it in the presence of its acidic degradation product and in pharmaceutical formulations nih.gov. This method, using methanol-water as the mobile phase and UV detection at 238 nm, was used to monitor the kinetics of acidic degradation, which was found to follow pseudo-first order kinetics nih.gov.

Spectrophotometric and spectrodensitometric methods have also been established as stability-indicating assays for DTA msa.edu.egresearchgate.netnih.gov. These include first derivative (D1) spectrophotometry, first derivative of ratio spectra (DD1), and TLC-densitometry msa.edu.egresearchgate.netnih.gov. These methods have demonstrated the ability to analyze DTA in the presence of its degradation product and in pharmaceutical dosage forms without interference from excipients msa.edu.egresearchgate.netnih.gov. For instance, the D1 method at 231.2 nm and the DD1 method at 227 nm showed good selectivity, allowing determination in the presence of up to 90% of the degradation product cu.edu.eg. The TLC-densitometric method, using a specific solvent system, also proved effective in separating and quantifying DTA from its degradate msa.edu.egresearchgate.netnih.gov.

The research findings highlight the importance of robust analytical methods to ensure the quality and stability of this compound and related compounds used in research and pharmaceutical applications.

Method Validation in Laboratory Settings (Accuracy, Precision, Linearity)

The rigorous validation of analytical methods is a cornerstone of reliable scientific research, ensuring that the data generated is accurate, reproducible, and fit for its intended purpose. For the chemical compound this compound, as with any analyte studied in a laboratory setting, method validation is essential to confirm the suitability of the analytical procedures employed for its quantification or detection. This process involves systematically evaluating key performance characteristics, including accuracy, precision, and linearity, to establish confidence in the method's outputs.

Accuracy

Accuracy in analytical chemistry refers to the degree of agreement between the measured value obtained by the method and the true or accepted reference value for the analyte ikev.orgeuropa.euelementlabsolutions.com. For this compound, assessing accuracy involves determining how close the results from the analytical method are to the actual concentration of this compound present in a sample.

Determination: Accuracy is typically assessed through recovery studies. This involves analyzing samples that have been spiked with a known amount of this compound, or by comparing the method's results against those obtained using a well-established reference method or a certified reference material ikev.orgeuropa.euelementlabsolutions.comwjarr.com. A minimum of three concentration levels, with multiple replicate analyses at each level, is generally recommended to provide a robust assessment europa.euthomasalittleconsulting.com. The results are often expressed as a percentage of the known or true value.

Acceptance Criteria: While specific criteria can vary based on the analytical context and regulatory guidelines (e.g., ICH guidelines), typical acceptance limits for accuracy in assay methods often fall within a range of 98% to 102% recovery europa.euthomasalittleconsulting.comwaters.com.

Precision

Precision quantifies the closeness of agreement among a series of measurements obtained from multiple analyses of the same homogeneous sample under prescribed conditions ikev.orgeuropa.euelementlabsolutions.com. It reflects the degree of random variation in the measurements. For this compound, precision is evaluated at different levels:

Repeatability (Intra-assay Precision): This assesses the variability when the method is performed by the same analyst, using the same equipment and reagents, over a short period ikev.orgresearchgate.net. It involves analyzing multiple identical sample preparations.

Intermediate Precision: This evaluates the variability within the same laboratory but under different conditions, such as using different analysts, different equipment, or conducting the analyses on different days ikev.orgresearchgate.net. This parameter is crucial for understanding the method's robustness and its reliability across different operational scenarios.

Determination: Precision is quantitatively assessed by calculating the relative standard deviation (RSD) or coefficient of variation (CV) from the replicate measurements ikev.orgresearchgate.netinnovareacademics.inresearchgate.netnih.gov. For instance, several independently prepared samples containing this compound would be analyzed, and the RSD of the obtained results would be calculated.

Acceptance Criteria: Generally, an RSD value of less than 1.5% is considered acceptable for repeatability, and less than 2% for intermediate precision, though these limits can be adjusted based on the specific application and the analyte's concentration ikev.orgresearchgate.netinnovareacademics.in.

Linearity and Range

Linearity is defined as the ability of the analytical method to obtain test results that are directly proportional to the concentration (or amount) of the analyte in the sample within a given range europa.euelementlabsolutions.comwjarr.comwaters.comscielo.org.co. The range, conversely, is the interval between the upper and lower analyte concentrations (inclusive) for which the method has been demonstrated to provide a suitable level of precision, accuracy, and linearity europa.euwjarr.comwaters.com.

Determination: To establish linearity, a minimum of five different concentrations of this compound are typically analyzed europa.euelementlabsolutions.comthomasalittleconsulting.comwaters.com. A calibration curve is constructed by plotting the analytical response (e.g., peak area from chromatographic analysis) against the corresponding concentrations. Statistical analysis, commonly linear regression, is employed to evaluate the relationship, yielding parameters such as the correlation coefficient (R²), the slope, and the y-intercept europa.euwaters.comscielo.org.coms-editions.clresearchtrend.net.

Acceptance Criteria: A high correlation coefficient, typically R² ≥ 0.995, signifies good linearity europa.euwaters.comscielo.org.coms-editions.clresearchtrend.net. The specified range for an assay of a drug substance or finished product is commonly established from 80% to 120% of the test concentration europa.euwaters.com. These studies collectively ensure that the method can reliably quantify this compound across its expected concentration spectrum.

Detailed Research Findings and Data Tables

While the principles governing the validation of analytical methods for accuracy, precision, and linearity are well-defined by international guidelines ikev.orgeuropa.euelementlabsolutions.comwjarr.comwaters.comresearchgate.netnih.govscielo.org.coresearchtrend.netich.org, specific research findings detailing these validation parameters for this compound were not identified within the provided search results. Studies focusing on related compounds, such as diatrizoate sodium, have reported validation data, including linearity over concentration ranges like 2–24 µg/mL and mean percentage recoveries approximating 99-100% researchgate.netresearchgate.net. However, such data cannot be directly extrapolated to this compound without dedicated validation studies for this specific compound.

In a typical research context, detailed validation findings would be presented in structured data tables to clearly illustrate the method's performance. Examples of such tables include:

Table 1: Example Accuracy Data for this compound Analysis

| Concentration Level (µg/mL) | True Value (µg/mL) | Measured Value (µg/mL) | % Recovery | % RSD |

|---|---|---|---|---|

| Low | [Value] | [Value] | [Value] | [Value] |

| Medium | [Value] | [Value] | [Value] | [Value] |

Table 2: Example Precision Data for this compound Analysis

| Precision Type | Replicate 1 | Replicate 2 | ... | Replicate n | Mean | % RSD |

|---|---|---|---|---|---|---|

| Repeatability (Low) | [Value] | [Value] | ... | [Value] | [Value] | [Value] |

| Repeatability (Mid) | [Value] | [Value] | ... | [Value] | [Value] | [Value] |

Table 3: Example Linearity Data for this compound Analysis

| Concentration (µg/mL) | Peak Area |

|---|---|

| [C1] | [A1] |

| [C2] | [A2] |

| [C3] | [A3] |

| [C4] | [A4] |

Regression Equation: Y = [m]X + [c]

Correlation Coefficient (R²): [Value]

Range: [Lower Limit] - [Upper Limit] µg/mL

The absence of specific research findings for this compound means that these tables cannot be populated with actual experimental data for this compound based on the provided search results. Further dedicated research would be necessary to generate these specific validation metrics.

Compound List:

this compound

Diatrizoate sodium

Mechanistic Research and Biological Interactions Non Clinical Focus

Molecular Mechanism of X-ray Attenuation by Iodinated Structures

The efficacy of ethyl diatrizoate and other iodinated contrast media (ICM) in X-ray imaging stems from the inherent properties of iodine atoms. Iodine possesses a high atomic number (53), which significantly influences its interaction with X-ray photons. The primary mechanism by which ICM enhances image contrast is through the photoelectric effect wikipedia.orgradiopaedia.org. This effect occurs when an incoming X-ray photon has an energy close to the binding energy of an atom's inner electron shell, known as the k-edge. For iodine, the k-shell binding energy is approximately 33.2 keV, which aligns closely with the average energy of X-rays used in diagnostic radiography wikipedia.orgradiopaedia.org.

When an X-ray photon interacts with an iodine atom via the photoelectric effect, the photon is absorbed, and an electron is ejected from the atom. This process leads to a significant reduction in the number of X-ray photons that pass through the tissue to reach the detector, thereby increasing the attenuation of the X-ray beam in areas where the contrast agent is present radiopaedia.orgexplorationpub.com. The greater the concentration of iodine, the higher the X-ray attenuation and the more pronounced the contrast enhancement explorationpub.com. This absorption is directly proportional to the iodine concentration in the tissues explorationpub.comexplorationpub.com. The generation of secondary electrons from these photoelectric absorption events can also lead to indirect effects, such as DNA damage, particularly double-strand breaks, when these electrons interact with cellular components explorationpub.comexplorationpub.com.

In Vitro Studies on Cellular Interactions and Responses

Research investigating the effects of iodinated contrast agents, including diatrizoate derivatives, on cells in vitro provides insights into their direct cellular interactions and potential biochemical alterations.

Direct Cellular Effects on Non-Human Cell Lines (e.g., Renal Tubule Cells)

Studies using various cell lines, particularly renal tubule cells, have examined the direct cytotoxic effects of diatrizoate. For instance, in vitro studies involving sodium diatrizoate have shown a decrease in cell viability in human renal proximal tubular epithelial cells (HK-2) researchgate.netnih.govnih.govresearchgate.netresearchgate.net. These effects have been observed to be dose-dependent, with higher concentrations leading to greater reductions in viability nih.gov. Diatrizoate has also been shown to induce significant declines in cellular ATP content, potassium levels, and respiratory rates in rabbit proximal tubule cells, indicative of cellular injury nih.gov. Furthermore, diatrizoate has been found to be more toxic to renal epithelial cells (LLCPK and MDCK cell lines) compared to non-ionic contrast agents like iopamidol (B1672082), with this difference being partly attributed to its higher osmolality oup.comoup.com.

Elucidation of Cellular Pathways and Biochemical Alterations

The cellular response to diatrizoate involves alterations in various signaling pathways. Research indicates that diatrizoate can lower the phosphorylation of extracellular signal-regulated kinases (ERK1/2) in renal cells, potentially diminishing cell growth and proliferation researchgate.netsemanticscholar.org. Additionally, diatrizoate has been implicated in activating stress-related signaling pathways, such as the c-Jun N-terminal kinase (JNK) pathway, which can contribute to apoptosis in kidney cells nih.govkarger.com. Studies have also noted that diatrizoate can increase the expression of pro-apoptotic markers like caspase-3 and Bax, while decreasing anti-apoptotic markers like Bcl-2 in renal cells semanticscholar.org. The disruption of calcium homeostasis and cellular energy failure are also reported effects of diatrizoate on renal cells in vitro nih.govresearchgate.netnih.gov.

Investigational Animal Model Studies (Non-Clinical/Basic Science)

Animal models are crucial for understanding the in vivo behavior and biological distribution of contrast agents.

Gastrointestinal Motility Studies in Model Organisms (e.g., Zebrafish)

Diatrizoate meglumine (B1676163) (commonly known as Gastrografin®) has been investigated for its effects on gastrointestinal motility in zebrafish models. Studies have demonstrated that diatrizoate meglumine can promote bowel movements in zebrafish, suggesting a prokinetic effect colab.wsresearchgate.netnih.govfigshare.com. This prokinetic effect has been associated with an increased expression of interstitial cells of Cajal (ICC) markers, which are critical for regulating gut motility colab.wsresearchgate.netfigshare.com. These findings highlight the potential of zebrafish as a model for evaluating the gastrointestinal effects of such agents.

Biological Distribution and Excretion Mechanisms in Non-Human Species

Studies in various animal species have provided insights into the pharmacokinetics and excretion pathways of iodinated contrast media, including diatrizoate. Renal excretion is a primary route for these compounds, with the rate and completeness varying by species nih.gov. For instance, in rats, elimination half-life times for iodinated contrast agents range from 20–25 minutes, with 60–85% excreted in urine within 4 hours and complete urinary excretion typically occurring within 48 hours nih.gov. Excretion in feces is generally less significant but can be species-dependent nih.gov. Research involving liposomes carrying diatrizoate in rats showed that clearance half-times from the liver, spleen, and whole body were on the order of hours, with different liposome (B1194612) compositions affecting these rates bvsalud.org. These studies underscore the importance of species differences in understanding the biodistribution and elimination of these agents.

Materials Science and Formulation Research for Research Purposes

Development of Nanocrystalline Suspensions of Ethyl Diatrizoate

The formulation of poorly soluble compounds like this compound into nanocrystalline suspensions is a significant area of research. Nanocrystals are sub-micron colloidal dispersions of pure drug particles, which can be stabilized by surfactants. researchgate.net The primary advantage of reducing particle size to the nanometer range is the increased surface area, which can enhance dissolution rates. researchgate.net

One established method for producing this compound nanocrystals is wet milling. This technique involves milling the drug in the presence of a surfactant. For instance, stable nanosuspensions of this compound have been successfully prepared by wet milling for several days in a vehicle containing 4-8% poloxamine 908, a type of surfactant. researchgate.net This process effectively reduces the particle size to the sub-micron level, creating a high-energy system that is thermodynamically unstable. nih.gov To counteract this instability and prevent particle aggregation, stabilizers are crucial components of the formulation. researchgate.netnih.gov

Factors Influencing Physical Stability of Nanocrystalline Formulations

The physical stability of nanocrystalline suspensions is paramount for their utility in research. Instability can manifest as particle aggregation or crystal growth (a phenomenon known as Ostwald ripening), which negates the benefits of nanosizing. researchgate.netnih.gov Key factors influencing the stability of this compound nanocrystal formulations include the choice of stabilizers and the effects of environmental stresses like heat. researchgate.netnih.gov The surface charge of the nanoparticles, often measured as zeta potential, is a critical factor, as strong electrostatic repulsion between particles can prevent aggregation. researchgate.netnih.gov

Surfactants and stabilizers are indispensable in maintaining the integrity of nanocrystalline suspensions. researchgate.net They function by adsorbing onto the surface of the drug nanocrystals, providing a protective barrier that prevents aggregation through one of two primary mechanisms: electrostatic stabilization or steric stabilization. researchgate.net

Electrostatic stabilization is achieved using ionic surfactants which create repulsive Coulomb forces between charged particles. nih.govmfd.org.mk

Steric stabilization relies on non-ionic surfactants and polymers to form a mechanical barrier or layer around the particles, preventing them from coming into close contact. researchgate.netnih.gov

In the case of this compound nanocrystals, the non-ionic surfactant poloxamine 908 has been effectively used. researchgate.netnih.gov The choice and concentration of the stabilizer must be sufficient to completely cover the surface of the nanocrystals to ensure long-term physical stability. mfd.org.mkmdpi.com The affinity of the stabilizer for the drug particle surface is also a critical factor. mfd.org.mk Research has shown that formulation components such as tonicity agents and buffer salts can also impact the stability of the suspension, often by altering the properties of the primary stabilizing surfactant. researchgate.netnih.gov

For many research applications, particularly those involving parenteral administration, terminal sterilization of the formulation is required. Steam sterilization, or autoclaving, is a common method but poses a significant challenge to the physical stability of nanosuspensions due to the high temperatures involved. nih.gov

Studies on this compound nanocrystalline suspensions stabilized with poloxamine 908 have provided detailed insights into their thermal behavior. The mean particle size of these nanocrystals remains stable upon heating up to 110°C. researchgate.netnih.gov However, above this temperature, which corresponds to the cloud point of the poloxamine 908 surfactant, significant particle aggregation occurs. researchgate.netnih.gov This increase in particle size is a result of the phase separation of the surfactant at its cloud point, which compromises its stabilizing function, rather than actual crystal growth. researchgate.netnih.gov

To overcome this thermal instability, a strategy involving the addition of a "cloud point booster" to the formulation has been developed. This additive effectively increases the cloud point of the surfactant, preventing its phase separation at sterilization temperatures. When formulated with a cloud point booster, the this compound nanocrystalline suspension maintains its physical stability and particle size distribution even under steam sterilization conditions. researchgate.netnih.gov

| Condition | Observation | Mechanism | Solution |

|---|---|---|---|

| Heating up to 110°C | Mean particle size remains stable. researchgate.netnih.gov | Surfactant (poloxamine 908) remains effective. | N/A |

| Heating above 110°C | Significant increase in particle size. researchgate.netnih.gov | Particle aggregation due to phase separation of the surfactant at its cloud point. researchgate.netnih.gov | Addition of a cloud point booster to the suspension. researchgate.netnih.gov |

Encapsulation Strategies for Research Delivery Systems (e.g., Polymeric Microcapsules)

Beyond nanocrystalline suspensions, encapsulation within polymeric micro- or nanocapsules represents another advanced formulation strategy for research purposes. nih.gov This approach involves entrapping the active compound within a polymer shell, creating a core-shell structure. nih.gov Polymeric nanocapsules can be designed with either a liquid/solid core or a hollow internal structure. nih.gov

For a compound like this compound, encapsulation could serve several research objectives, such as modifying its release profile or targeting it to specific sites in preclinical models. The polymer shell can be tailored to control the rate of drug release and protect the encapsulated substance from degradation. nih.gov

Environmental Chemistry and Degradation Studies

Occurrence and Fate of Diatrizoate in Aqueous Environments

Diatrizoate is ubiquitously found in aquatic systems, including wastewater treatment plant (WWTP) effluents, surface waters, groundwater, and even finished drinking water acs.orgtulane.eduacs.orgnih.govexlibrisgroup.commdpi.comacs.orgrsc.orgnih.govnih.govnih.govresearchgate.net. Its presence is attributed to its extensive use, excretion largely unmetabolized, and poor removal efficiency in conventional WWTPs acs.orgtulane.edunih.govexlibrisgroup.comrsc.org. Diatrizoate is characterized by its high stability and hydrophilic properties, leading to its persistence in the environment tulane.edunih.govexlibrisgroup.comacs.orgrsc.org.

Reported concentrations of diatrizoate in environmental waters vary significantly depending on the proximity to sources like hospitals and the effectiveness of local water treatment. In surface waters, concentrations have been measured in the range of nanograms to micrograms per liter (ng/L to µg/L) nih.govnih.govresearchgate.net. For instance, levels in German surface waters have been reported between 0.59 and 15 µg/L in WWTP effluents, with urban groundwater showing concentrations as high as 1.2–4 mg/L researchgate.net. In wastewater treatment plant effluents, concentrations can reach up to 7 µg/L nih.gov. Despite advanced drinking water treatment processes, diatrizoate elimination can be limited, with some studies indicating only about 40% removal during the entire treatment process nih.gov.

Table 1: Occurrence of Diatrizoate in Environmental Waters

| Water Type | Concentration Range | Source Reference |

| Surface Water | 20–200 ng/L (outlier 300 ng/L) | nih.gov |

| Surface Water (DE) | 0.59–15 µg/L (WWTP effluent) | researchgate.net |

| Groundwater (DE) | 1.2–4 mg/L | researchgate.net |

| WWTP Effluent | Up to 7 µg/L | nih.gov |

| WWTP Effluent | 4.1 µg/L | core.ac.uk |

| Drinking Water | Up to 1.2 µg/L | core.ac.uk |

| Drinking Water Treatment | ~40% elimination | nih.gov |

Transformation and Degradation Pathways in Water Treatment Processes

Diatrizoate's recalcitrance means it is not effectively removed by conventional aerobic biological wastewater treatment processes acs.orgnih.govmdpi.comacs.orgrsc.orgresearchgate.net. However, advanced treatment technologies, particularly advanced oxidation processes (AOPs) and specific reductive methods, have shown promise in transforming and degrading diatrizoate.

Ozonation: Diatrizoate can be degraded by ozone, with degradation rates following pseudo-first-order kinetics iwaponline.comresearchgate.netresearchgate.net. The process is significantly enhanced at higher pH values (above 7), where hydroxyl radicals (•OH) play a more dominant role in the degradation iwaponline.comresearchgate.netresearchgate.net. While ozone alone at moderate doses shows limited conversion, higher doses and specific conditions can achieve substantial degradation (over 80% within 1 hour) iwaponline.comtandfonline.com. The presence of bromide ions can inhibit diatrizoate degradation due to competition for ozone iwaponline.comresearchgate.net.

UV-Based Advanced Oxidation Processes (AOPs): UV irradiation, especially when combined with oxidants like chlorine (UV/chlorination) or persulfate (UV/persulfate), is effective in degrading diatrizoate acs.orgresearchgate.netmdpi.comnih.govresearchgate.net. UV/chlorination can be significantly faster than UV photolysis alone, with reactive chlorine species (RCS) and •OCl contributing significantly to the degradation researchgate.netmdpi.com. UV/persulfate systems also show remarkable degradation rates due to the generation of sulfate (B86663) radicals (SO₄•⁻) and hydroxyl radicals researchgate.netnih.gov. Transformation mechanisms identified include deiodination, intramolecular cyclization, decarboxylation, deacetylation, and deamination nih.gov.

Electrochemical Methods: Electrochemical reduction, particularly when catalyzed by palladium nanoparticles, is effective for the deiodination of diatrizoate acs.orgcore.ac.uknih.gov. Coupled electrochemical reduction and oxidation processes can achieve complete deiodination and subsequent mineralization of the resulting products nih.gov.

Anaerobic Transformation: Under anaerobic conditions found in soils, sediments, and specific wastewater treatment zones, diatrizoate undergoes transformation through successive deiodination and deacetylation reactions, forming various transformation products (TPs) acs.orgnih.govacs.orgacs.org. The final product, 3,5-diaminobenzoic acid (DABA), is stable under anaerobic conditions but can be further degraded aerobically, suggesting that a combined anaerobic-aerobic approach could lead to complete mineralization acs.orgnih.govacs.org.

Other Methods: Techniques such as treatment with zero-valent iron (Fe⁰) and palladium catalysts have also demonstrated deiodination capabilities for diatrizoate acs.orgacs.org.

Table 2: Degradation of Diatrizoate by Water Treatment Processes

| Process | Key Parameters / Conditions | Degradation/Removal Efficiency | Rate Constant (if available) | Source Reference |

| Ozonation | 0.713 mg/L O₃, pH 7 | >80% within 1 h | kobs ≈ 1.76–4.22 × 10⁻³ min⁻¹ (increasing with O₃ conc.) | iwaponline.com |

| Ozonation | pH 9 | ~100% within 1 h | k ≈ 6.5 × 10⁻² min⁻¹ | iwaponline.com |

| UV/Chlorination | pH 7, 25–150 µM Cl⁻ | 9.3 times faster than UV alone | k ≈ 5.52 × 10⁻² s⁻¹ (at 150 µM Cl⁻) | researchgate.net |

| UV/Chlorination | pH 7 | 85.9% contribution from •OCl | - | researchgate.net |

| UV/Persulfate | - | Remarkable increase in photodegradation rates | - | researchgate.netnih.gov |

| Electrochemical Reduction | -0.4 V to -0.8 V (with Pd nanoparticles) | Complete deiodination (in 2h at -0.8 V) | - | core.ac.uk |

| Electrochemical Reduction/Ox. | -1.7 V vs SHE (cathode) | Complete deiodination | - | nih.gov |

| Anaerobic Transformation | Soil/sediment batch experiments | Transformation into TPs (deiodination/deacetylation) | - | acs.orgnih.govacs.orgacs.org |

| Bioreactors (moving bed) | Denitrification/nitrification | Up to 73% removal | - | acs.orgresearchgate.net |

| Zahn-Wellens Test (OECD 302 B) | - | 83–88% biotransformation (not full mineralization) | - | researchgate.net |

Formation of Iodinated Disinfection Byproducts in Environmental Systems

A significant concern regarding diatrizoate in environmental systems is its potential to act as a precursor for the formation of iodinated disinfection byproducts (I-DBPs) when water containing diatrizoate is subjected to disinfection processes, such as chlorination acs.orgtulane.eduexlibrisgroup.commdpi.commdpi.comeeer.orgnih.gov. These I-DBPs, including iodinated trihalomethanes (I-THMs) and iodo-acids (I-Acids), are often more genotoxic and cytotoxic than their chlorinated or brominated counterparts acs.orgtulane.eduexlibrisgroup.commdpi.commdpi.comnih.gov.

When diatrizoate reacts with disinfectants like chlorine in the presence of natural organic matter (NOM), various I-DBPs can be formed. Examples include dichloroiodomethane, trichloroiodomethane, iodoacetic acid, and chloroiodoacetic acid acs.orgmdpi.comnih.gov. The presence of bromide ions can further influence this process, leading to the formation of mixed bromo-iodo-DBPs such as bromochloroiodomethane (B1594204) iwaponline.com. The formation of these byproducts is influenced by factors such as pH and the concentration of bromide acs.orgiwaponline.commdpi.com. Strategies to mitigate I-DBP formation include maintaining circumneutral pH and low bromide concentrations before disinfection iwaponline.com. Advanced oxidation processes like UV/chlorination or UV/persulfate can also help reduce the generation of toxic I-DBPs compared to UV irradiation alone, potentially by converting iodide to less reactive iodate (B108269) mdpi.com.

Table 3: Formation of Iodinated Disinfection Byproducts (I-DBPs) from Diatrizoate

| Disinfectant | Conditions | I-DBPs Formed | Concentration / Yield | Source Reference |

| Chlorine | Real source waters (with NOM) | Iodo-THMs, Iodo-Acids | Up to 212 nM dichloroiodomethane, 3.0 nM iodoacetic acid | acs.org |

| Chlorine | Presence of bromide (100 µM) | Bromochloroiodomethane, Tribromomethane | 1–2 orders higher than other DBPs | iwaponline.com |

| Chlorine | - | Trichloroiodomethane, Dichloroiodoacetic acid, Chlorodiiodoacetic acid, Bromochloroiodoacetic acid, Iodoacetonitrile, Chloroiodoacetonitrile | - | nih.gov |

Analytical Detection of Diatrizoate and its Metabolites in Environmental Samples

The accurate detection and quantification of diatrizoate and its transformation products (TPs) in complex environmental matrices are crucial for understanding its fate and impact. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the predominant analytical technique employed for this purpose acs.orgnih.govnih.govresearchgate.netresearchgate.netnih.govresearchgate.netlcms.cz.

Direct injection LC-MS/MS methods have been developed to enable rapid analysis without extensive sample preparation, achieving low limits of quantification (LOQ), often in the ng/L range nih.govnih.govresearchgate.netnih.gov. For instance, LOQs as low as 3–20 ng/L have been reported for diatrizoate and other ICMs nih.gov. Liquid chromatography coupled with inductively coupled plasma-mass spectrometry (LC-ICP-MS) is also utilized, particularly for quantifying iodine content and identifying iodinated compounds acs.org.

The identification of diatrizoate's TPs typically involves high-resolution mass spectrometry techniques, such as LC-Orbitrap-MS or LC-ESI-MS/MS, often employing MSⁿ (tandem mass spectrometry) fragmentation experiments to elucidate their structures acs.org. A challenge in the analysis of TPs is the frequent unavailability of authentic analytical standards, necessitating the use of complementary quantification strategies acs.org.

Compound List:

Diatrizoate

Future Directions and Emerging Research Avenues

Exploration of Novel Synthetic Pathways for Enhanced Properties

The synthesis of iodinated contrast agents like ethyl diatrizoate traditionally relies on multi-step chemical processes. google.com Future research is focused on developing more efficient, sustainable, and versatile synthetic routes. The goal is to not only improve the production of the existing molecule but also to facilitate the creation of new derivatives with enhanced properties, such as improved solubility, greater X-ray attenuation, and better biological tolerance.

Modern synthetic methodologies are being explored to overcome the limitations of classical batch chemistry. Potential avenues for innovation include:

Sustainable Iodination Techniques : Research into greener iodinating agents, such as an I2/HIO3 couple or electrochemically-generated iodine monochloride (ICl), presents a sustainable alternative to traditional methods. researchgate.net These approaches aim to reduce hazardous waste and improve the safety and efficiency of the crucial iodination step in forming the tri-iodinated benzene (B151609) core.

Mechanochemistry : The application of mechanochemistry, or wet milling, offers a path to significantly reduce or eliminate the use of high-boiling-point solvents like N,N-dimethylacetamide. acs.org This technique has been successfully investigated for the synthesis of iopamidol (B1672082) and could be adapted for diatrizoate derivatives, leading to higher yields and a greener manufacturing process. acs.org

Flow Chemistry : Continuous flow synthesis provides superior control over reaction parameters such as temperature, pressure, and mixing, leading to improved consistency, safety, and scalability. Adapting the synthesis of the diatrizoate core to a flow chemistry process could streamline production and facilitate easier purification.

These novel pathways are not merely for process optimization; they are enabling technologies for creating a diverse library of this compound analogues with finely tuned physicochemical properties for specialized applications.

| Synthetic Strategy | Potential Advantages | Relevance to this compound |

| Sustainable Iodination | Reduced environmental impact, increased safety, potentially lower cost. researchgate.net | Greener synthesis of the core 2,4,6-triiodinated aromatic ring. |

| Mechanochemistry | Significant reduction or elimination of hazardous solvents, process intensification. acs.org | Potential for a solvent-free or reduced-solvent acylation step. |

| Flow Chemistry | Enhanced process control, improved safety for hazardous reactions, scalability. | Streamlined and safer production of intermediates and the final compound. |

Application in Advanced Imaging Modalities beyond Conventional X-ray

While diatrizoate is a staple in conventional X-ray and computed tomography (CT), its high iodine content makes it an excellent candidate for advanced and research-level imaging modalities, particularly micro-computed tomography (micro-CT). nih.govnih.gov Micro-CT provides non-destructive, high-resolution 3D imaging of specimens, but imaging soft tissues is challenging due to their low inherent X-ray attenuation. figshare.comresearchgate.net

Iodine-based staining agents are a powerful tool to overcome this limitation, dramatically enhancing the contrast of soft tissues for micro-CT analysis. nih.govnih.govbiorxiv.org Research has demonstrated that immersing fixed biological samples in iodine solutions, such as an iodine-potassium iodide mixture (Lugol's solution), allows for clear differentiation of various soft tissue structures, including muscle, connective tissue, and neural tissue. figshare.comnih.govbiorxiv.org

Given that this compound is a stable, organic molecule containing three iodine atoms, its potential as a specialized staining agent for micro-CT is a significant area for future research. This application would move beyond its use as an in-vivo contrast agent and establish it as a research tool for:

High-Resolution Anatomical Studies : Enabling detailed 3D visualization of the microanatomy of organs and tissues from research specimens. nih.govbelgianjournalofzoology.eu

Developmental Biology : Allowing for the non-destructive study of embryonic development and organogenesis with high structural detail. researchgate.net

Preclinical Research : Providing a method to visualize and quantify soft-tissue changes in animal models of disease, such as nerve regeneration or tumor morphology. nih.govbiorxiv.org

The development of standardized protocols for using this compound or its derivatives for tissue staining could provide researchers with a valuable tool for ex-vivo 3D imaging, complementing traditional 2D histology. nih.gov

| Imaging Modality | Application | Role of this compound |

| Micro-Computed Tomography (micro-CT) | High-resolution 3D imaging of ex-vivo biological samples. figshare.com | As a diffusible, iodine-based staining agent to enhance soft-tissue contrast. nih.govnih.gov |

| Preclinical CT Imaging | In-vivo imaging of small animal models to study disease progression or vascular architecture. nih.gov | As a long-circulating blood pool agent when incorporated into nanoparticle formulations. nih.gov |

Development of Targeted Research Probes Utilizing Diatrizoate Core Structure

A major frontier in molecular imaging is the development of targeted contrast agents that can accumulate at specific biological sites, such as tumors or areas of inflammation. nih.gov This is achieved by conjugating an imaging agent to a targeting moiety, such as an antibody, peptide, or small molecule, that recognizes a specific biomarker. nih.govnih.gov

The this compound structure serves as an ideal platform for creating targeted CT probes. The tri-iodinated ring provides the X-ray contrast, while the carboxyl and N-acetyl groups are chemical handles that can be modified to attach targeting ligands. nih.gov Research in this area would focus on designing and synthesizing conjugates where the diatrizoate core is linked to vectors that bind to specific cellular receptors or enzymes.

Potential applications for such targeted probes include:

Oncology : Designing probes that target overexpressed receptors on cancer cells, allowing for more precise CT imaging of tumors and metastases. nih.govnih.gov

Cardiovascular Disease : Creating agents that bind to markers of atherosclerotic plaques or myocardial injury.

Inflammation : Developing probes that accumulate in areas with high concentrations of specific immune cells.

While most research into targeted contrast agents has focused on MRI (using gadolinium) and nuclear imaging, the development of diatrizoate-based probes would bring the benefits of high spatial resolution and the wide availability of CT to molecularly targeted imaging. acs.orgscispace.com

Integration of Computational and Experimental Approaches in Molecular Design

The design of next-generation contrast agents based on the this compound scaffold can be significantly accelerated by integrating computational modeling with experimental synthesis and testing. mdpi.commu-varna.bg This synergistic approach allows for the rational design of molecules with optimized properties before committing to resource-intensive laboratory work.

Computational methods such as molecular dynamics (MD) simulations and quantitative structure-activity relationship (QSAR) modeling can be employed to:

Predict Physicochemical Properties : Simulate how changes to the molecular structure will affect properties like water solubility, viscosity, and X-ray absorption. nih.govyoutube.com

Model Biological Interactions : Use MD simulations to understand how a modified diatrizoate molecule interacts with water, proteins, and other biological components at an atomic level. nih.govmdpi.com

Optimize Targeting : In the design of targeted probes, computational docking can predict the binding affinity of a potential ligand to its biological target, guiding the selection of the most promising candidates for synthesis.

Experimental approaches then serve to validate these computational predictions. Promising candidates identified through modeling are synthesized and their properties are evaluated in vitro and in vivo. mdpi.com This iterative cycle of computational design, chemical synthesis, and experimental validation streamlines the discovery process, reducing the time and cost required to develop novel derivatives of this compound with superior performance for advanced imaging applications. mu-varna.bg

常见问题

Basic Research Questions

Q. What are the established analytical methods for quantifying ethyl diatrizoate in biological and environmental matrices?

- Methodology : High-performance liquid chromatography (HPLC) with photochemical fluorescence detection is widely used. For biological samples (e.g., serum), mobile phases often include potassium phosphate buffers (pH 6–8) to optimize separation . In environmental studies, reverse-phase LC coupled with mass spectrometry (LC-MS) detects degradation products like deiodinated derivatives (e.g., 3,5-diacetamidobenzoic acid) . Calibration curves should account for matrix effects (e.g., wastewater ions interfering with ionization).

Q. How does this compound induce cellular apoptosis, and what experimental models validate this mechanism?

- Mechanism : this compound disrupts mitochondrial calcium homeostasis, triggering oxidative stress and caspase-3 activation. In vitro models (e.g., renal tubular cells) use fluorometric assays to measure intracellular Ca²⁺ spikes and reactive oxygen species (ROS) via probes like Fluo-4 and DCFH-DA . Dose-response studies typically range 0.1–10 mM, with apoptosis confirmed via Annexin V/PI flow cytometry.

Q. What are the standard protocols for synthesizing and purifying this compound derivatives?

- Synthesis : this compound is derived from 2,4,6-triiodobenzoic acid via esterification. Sterling Winthrop’s 1955 method involves refluxing with ethanol and sulfuric acid, followed by recrystallization in ethanol/water (yield: ~75%) . Purity is verified via iodometric titration or NMR (e.g., absence of unreacted iodine at δ 7.5–8.5 ppm).

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。